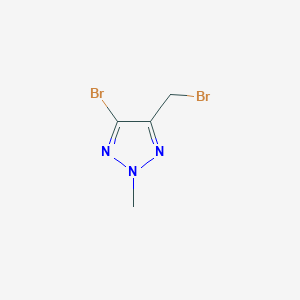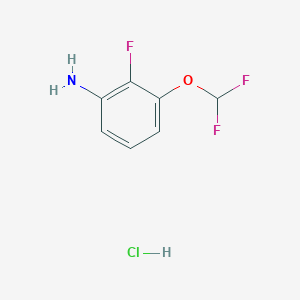
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride is a chemical compound that features a difluoromethoxy group and a fluoroaniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoroaniline with difluoromethyl ether in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethoxy)aniline: Lacks the additional fluorine atom, which may affect its chemical reactivity and biological activity.
2-Fluoroaniline: Does not have the difluoromethoxy group, resulting in different chemical properties and applications.
3-(Difluoromethoxy)phenylacetylene:
Uniqueness
3-(Difluoromethoxy)-2-fluoroaniline hydrochloride is unique due to the presence of both the difluoromethoxy and fluoroaniline groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its performance in various applications .
Eigenschaften
Molekularformel |
C7H7ClF3NO |
|---|---|
Molekulargewicht |
213.58 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-6-4(11)2-1-3-5(6)12-7(9)10;/h1-3,7H,11H2;1H |
InChI-Schlüssel |
IFKPCTQHNMJFED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




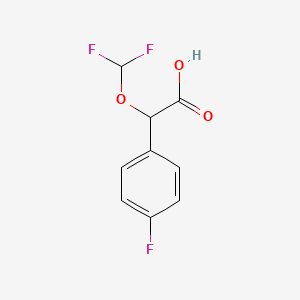
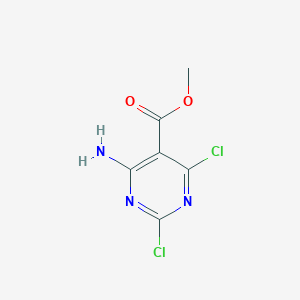
![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
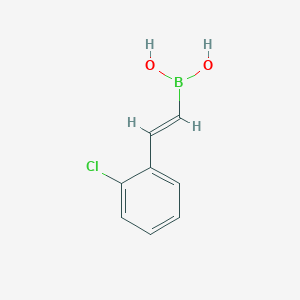
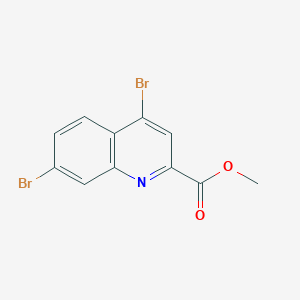
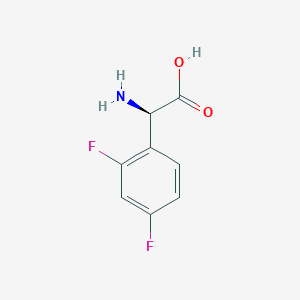
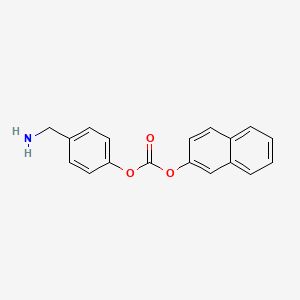
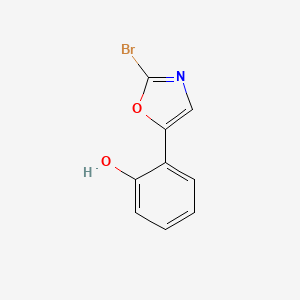
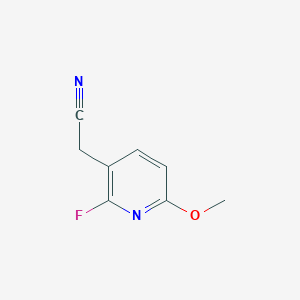
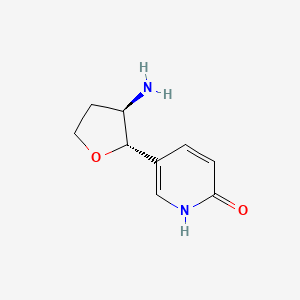
![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)
